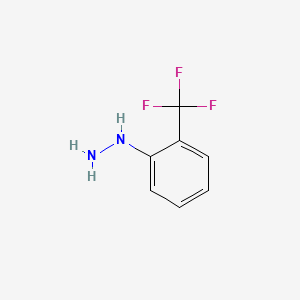
2-(Trifluoromethyl)phenylhydrazine
説明
2-(Trifluoromethyl)phenylhydrazine is a chemical compound that is part of a broader class of trifluoromethyl-containing aromatic compounds. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The trifluoromethyl group imparts unique electronic and steric properties to the molecules, which can lead to enhanced biological activity, stability, and selectivity in chemical reactions .
Synthesis Analysis
The synthesis of compounds related to 2-(trifluoromethyl)phenylhydrazine often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-(3-trifluoromethylphenyl)acetate can be used as a starting material to synthesize a series of compounds with herbicidal activities, including 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . Another example is the synthesis of 2-(trifluoromethyl)furanones, which can be obtained via Claisen condensation followed by deprotection, and these furanones can further react with hydrazines to yield pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted compounds is characterized by the presence of the electron-withdrawing trifluoromethyl group, which can influence the electronic distribution within the molecule. This effect is evident in the study of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines, where the presence of the trifluoromethyl group stabilizes the 4H-tautomer both in solution and in the solid state . X-ray diffraction analysis is often employed to establish the regiochemistry of the synthesized compounds, as seen in the reactions of 2-(trifluoromethyl)furanones with hydrazines .
Chemical Reactions Analysis
Trifluoromethyl-substituted phenylhydrazines can undergo various chemical reactions, leading to the formation of diverse heterocyclic compounds. For example, the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine can yield trifluoromethyl-substituted pyrazole and 1,2,4-triazine derivatives, depending on the solvent and temperature conditions . Additionally, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine can lead to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)phenylhydrazine derivatives are influenced by the trifluoromethyl group. This group is known for its high electronegativity and lipophilicity, which can affect the solubility, boiling point, and stability of the compounds. The presence of the trifluoromethyl group can also enhance the acidity of adjacent hydrogen atoms, making these compounds more reactive in certain chemical transformations. The photophysical properties of these compounds can be quite distinct, as demonstrated by the aggregation-induced emission enhancement observed in a thienyl substituted bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine derivative .
科学的研究の応用
-
Organic Synthesis
-
Fine Chemical Intermediate
-
GC Derivatizing Agent
-
Coupling Reagent
-
N-Protecting Agent
Safety And Hazards
2-(Trifluoromethyl)phenylhydrazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
特性
IUPAC Name |
[2-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWQDLBFVSTSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334460 | |
| Record name | 2-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenylhydrazine | |
CAS RN |
365-34-4 | |
| Record name | [2-(Trifluoromethyl)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



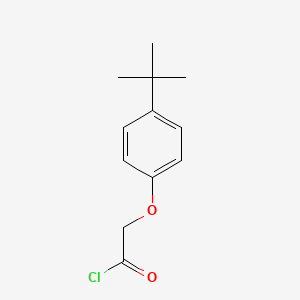

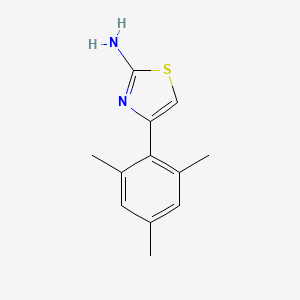


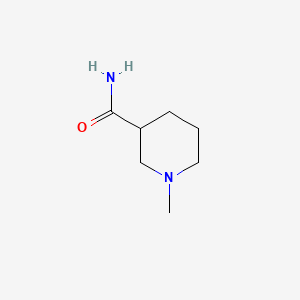

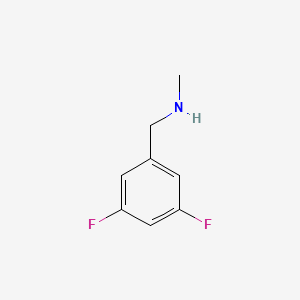


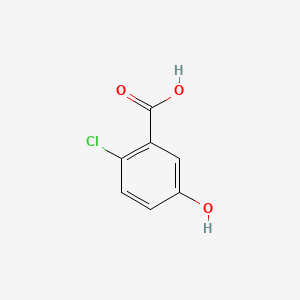
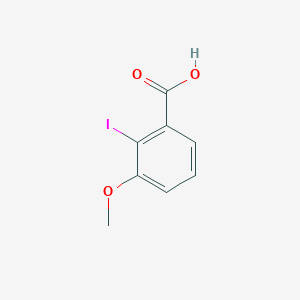
![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)
